

Application Notes and Protocols for (Z)-Fluoxastrobin as an Analytical Research Standard

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Compound of Interest

Compound Name: **Fluoxastrobin, (Z)-**

Cat. No.: **B1337108**

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These application notes provide detailed information and protocols for the use of (Z)-Fluoxastrobin as an analytical research standard. This document is intended for researchers, scientists, and professionals involved in drug development, pesticide analysis, and environmental monitoring.

Introduction

(Z)-Fluoxastrobin is a geometric isomer of the strobilurin fungicide fluoxastrobin. While the (E)-isomer is generally the more biologically active form, the presence and quantification of the (Z)-isomer are crucial for regulatory compliance, environmental monitoring, and understanding the complete residue profile of fluoxastrobin.^[1] The use of a certified (Z)-Fluoxastrobin analytical standard is essential for accurate and precise quantification in various matrices.

Chemical Structure and Properties:

- IUPAC Name: (Z)-1-[2-[6-(2-chlorophenoxy)-5-fluoropyrimidin-4-yl]oxyphenyl]-1-(5,6-dihydro-1,4,2-dioxazin-3-yl)-N-methoxymethanimine^[2]
- CAS Number: 887973-21-9^[2]
- Molecular Formula: C₂₁H₁₆ClFN₄O₅^{[2][3]}
- Molecular Weight: 458.83 g/mol ^{[2][3]}

Applications

The (Z)-Fluoxastrobin analytical standard is primarily used for:

- Isomer-Specific Quantification: Development and validation of analytical methods to separate and quantify the (Z)- and (E)-isomers of fluoxastrobin in various samples.
- Residue Analysis: Accurate determination of (Z)-Fluoxastrobin residues in agricultural commodities, soil, and water samples.
- Metabolism Studies: Investigation of the metabolic fate of fluoxastrobin, including the potential for isomerization.
- Quality Control: Ensuring the quality and purity of technical grade fluoxastrobin and its formulations.
- Environmental Fate Studies: Assessing the persistence and transformation of (Z)-Fluoxastrobin in the environment.

Physicochemical and Stability Data

The following tables summarize key quantitative data for fluoxastrobin. It is important to note that much of the publicly available data does not differentiate between the (Z) and (E) isomers. Researchers should perform their own stability assessments for the specific (Z)-Fluoxastrobin standard in their laboratory conditions.

Table 1: Physicochemical Properties of Fluoxastrobin

Property	Value	Reference
Melting Point	103-108 °C	
Water Solubility (20 °C, pH 7)	2.56 mg/L	[1]
log Kow (20 °C)	2.86	
Vapor Pressure (20 °C)	6×10^{-7} mPa	

Table 2: Solubility of Fluoxastrobin in Organic Solvents (20 °C)

Solvent	Solubility (g/L)	Reference
Dichloromethane	>250	
Xylene	38.1	
Isopropanol	6.7	
n-Heptane	0.04	[1]

Stability:

Strobilurin fungicides can be susceptible to degradation under certain conditions. It is recommended to store the (Z)-Fluoxastrobin standard in a cool, dark, and dry place. Stock solutions should be stored at low temperatures (e.g., -20°C) and protected from light. The stability of working solutions should be monitored, especially when exposed to different pH values, temperatures, and light conditions. A general stability study of pesticide mixtures indicated that some degradation can occur within a week in solution, even under proper storage.

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare accurate and precise standard solutions of (Z)-Fluoxastrobin for calibration and spiking experiments.

Materials:

- (Z)-Fluoxastrobin analytical standard (of known purity)
- Analytical balance
- Volumetric flasks (Class A)
- Pipettes (calibrated)
- Acetonitrile (HPLC or LC-MS grade)

- Ultrasonic bath

Procedure:

- Primary Stock Solution (e.g., 1000 µg/mL):
 - Accurately weigh approximately 10 mg of the (Z)-Fluoxastrobin standard into a 10 mL volumetric flask.
 - Record the exact weight.
 - Add a small amount of acetonitrile to dissolve the standard, using an ultrasonic bath if necessary.
 - Once fully dissolved, bring the volume to the mark with acetonitrile.
 - Calculate the exact concentration, correcting for the purity of the standard.
 - Store the primary stock solution in an amber vial at -20°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent (e.g., acetonitrile, or a mobile phase mimic).
 - For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the chosen solvent.

Analytical Method: Isomer-Specific Analysis by LC-MS/MS

Objective: To provide a general framework for the separation and quantification of (Z)-Fluoxastrobin in a sample matrix. This method is based on established procedures for fluoxastrobin analysis and should be optimized for the specific instrumentation and matrix.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical column suitable for pesticide analysis (e.g., C18, 100 mm x 2.1 mm, 1.7 μ m)[4]

Table 3: Example LC-MS/MS Parameters

Parameter	Recommended Setting
LC Conditions	
Mobile Phase A	Water with 0.1% formic acid
Mobile Phase B	Acetonitrile with 0.1% formic acid
Gradient	Start with 80% A, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
MS/MS Conditions	
Ionization Mode	Positive Electrospray Ionization (ESI+)
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
MRM Transitions	Precursor Ion (m/z) -> Product Ions (m/z). Specific transitions to be optimized by infusing a standard solution.

Sample Preparation (QuEChERS Method - for solid matrices like fruits, vegetables, or soil):

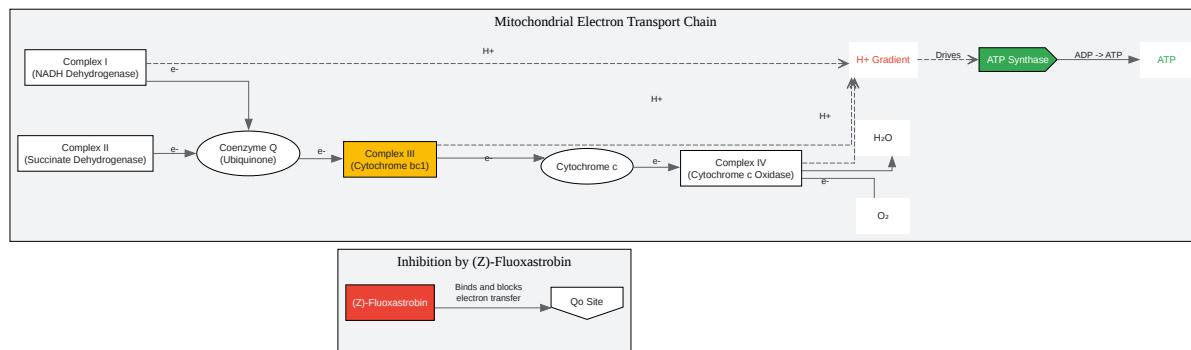
- Homogenize 10 g of the sample.

- Add 10 mL of acetonitrile and internal standard.
- Shake vigorously for 1 minute.
- Add a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Take an aliquot of the supernatant (acetonitrile layer) for dispersive solid-phase extraction (d-SPE) cleanup.
- Add the supernatant to a d-SPE tube containing MgSO₄ and a sorbent (e.g., PSA for general cleanup, C18 for non-polar interferences, GCB for pigments).
- Vortex for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
- Filter the supernatant through a 0.22 µm filter before LC-MS/MS analysis.

Visualizations

Mechanism of Action

(Z)-Fluoxastrobin, like other strobilurin fungicides, inhibits fungal respiration by blocking the electron transfer at the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial electron transport chain.^[5] This disruption of ATP synthesis is lethal to the fungus.

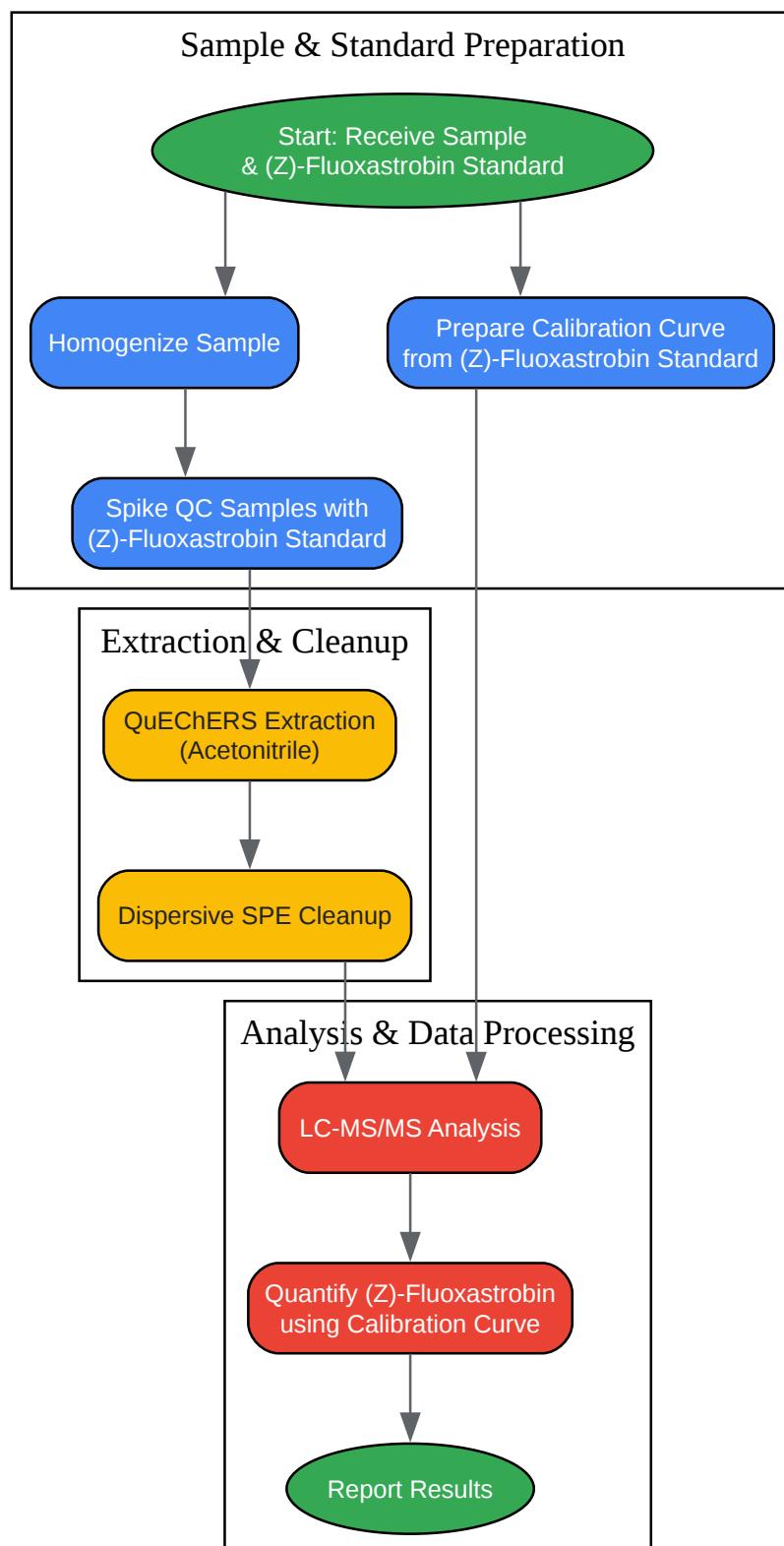


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Caption: Mechanism of action of (Z)-Fluoxastrobin at Complex III.

Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of (Z)-Fluoxastrobin in a solid matrix using an analytical standard.

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Caption: Workflow for (Z)-Fluoxastrobin analysis.

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